2-(3-(Trifluoromethyl)phenyl)thiazolidine
CAS No.: 1193224-84-8
Cat. No.: VC3075345
Molecular Formula: C10H10F3NS
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193224-84-8 |
|---|---|
| Molecular Formula | C10H10F3NS |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine |
| Standard InChI | InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6,9,14H,4-5H2 |
| Standard InChI Key | YCSCFSFFPPFZRY-UHFFFAOYSA-N |
| SMILES | C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Composition
2-(3-(Trifluoromethyl)phenyl)thiazolidine belongs to the class of heterocyclic compounds containing a saturated five-membered thiazolidine ring connected to a meta-trifluoromethyl-substituted phenyl group. The molecular formula of this compound is C10H10F3NS, containing 10 hydrogen atoms, 10 carbon atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 sulfur atom .
Structural Features
The compound comprises two principal structural components that define its chemical behavior and potential biological interactions. The first component is the thiazolidine ring, which is a saturated five-membered heterocyclic ring containing adjacent nitrogen and sulfur atoms. The second component is the 3-(trifluoromethyl)phenyl group attached to the nitrogen atom of the thiazolidine ring, creating a unique architectural arrangement with distinct electronic properties.
Physicochemical Properties
Based on its structure, this compound exhibits several important physicochemical characteristics that influence its behavior in chemical and biological systems:
| Property | Predicted Value/Characteristic | Basis for Prediction |
|---|---|---|
| Solubility | Moderate in organic solvents; Poor in aqueous media | Presence of lipophilic trifluoromethyl group |
| Lipophilicity (LogP) | Estimated 3.2-3.8 | Structural features similar to related fluorinated compounds |
| Molecular Weight | Approximately 231.25 g/mol | Calculated from molecular formula C10H10F3NS |
| Physical State | Likely crystalline solid at room temperature | Typical for similar heterocyclic compounds |
| Melting Point | Estimated 75-95°C | Based on related thiazolidine derivatives |
Synthesis Methodologies
General Synthetic Routes
The synthesis of thiazolidine derivatives typically involves cyclization reactions between appropriate precursors. For 2-(3-(Trifluoromethyl)phenyl)thiazolidine, the most probable synthetic routes would involve the reaction of 3-(trifluoromethyl)aniline with 2-mercaptoethanol or similar reagents.
Structural Relationship to Other Compounds
Comparison with Isothiazol Derivatives
2-(3-(Trifluoromethyl)phenyl)thiazolidine bears structural similarities to 2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one, although the latter contains an unsaturated five-membered ring with a carbonyl group. Both compounds share the 3-(trifluoromethyl)phenyl moiety, which contributes to their lipophilicity and potential biological activities.
Relationship to Thiazolidinediones
This compound is structurally related to thiazolidine-2,4-dione derivatives, which have demonstrated significant biological activities, particularly as peroxisome proliferator-activated receptor-γ (PPAR-γ) modulators with antidiabetic properties . The key structural difference lies in the absence of carbonyl groups in the thiazolidine ring of our target compound.
| Compound | Structural Features | Notable Differences |
|---|---|---|
| 2-(3-(Trifluoromethyl)phenyl)thiazolidine | Saturated thiazolidine ring with CF3-phenyl | No carbonyl groups |
| Thiazolidine-2,4-dione derivatives | Thiazolidine ring with two carbonyl groups | Contains C=O groups at positions 2 and 4 |
| 2-[3-(Trifluoromethyl)phenyl]isothiazol-3(2H)-one | Unsaturated isothiazol ring with one carbonyl | Contains C=O group and different ring arrangement |
| Potential Activity | Mechanism Hypothesis | Structural Basis |
|---|---|---|
| Antidiabetic | Possible PPAR-γ modulation | Thiazolidine ring similar to thiazolidinediones |
| Antimicrobial | Cell membrane disruption | Lipophilic character from CF3 group |
| Anti-inflammatory | Enzyme inhibition | Heterocyclic structure capable of binding to inflammatory mediators |
| CNS activity | Interaction with neuronal receptors | Balanced lipophilicity for blood-brain barrier penetration |
Structure-Activity Relationship Considerations
The trifluoromethyl group is a critical structural element that significantly influences the compound's biological profile. This substituent enhances lipophilicity, metabolic stability, and binding affinity to target proteins through several mechanisms:
-
The high electronegativity of fluorine creates a strong dipole moment
-
The CF3 group increases lipophilicity, potentially improving membrane permeability
-
The strong C-F bonds resist metabolic degradation, potentially extending the compound's half-life
-
The size and electronic properties of the CF3 group can enhance binding interactions with target proteins
These properties make trifluoromethyl-containing compounds particularly interesting in medicinal chemistry research .
Predicted ADMET Properties
| ADMET Parameter | Predicted Characteristic | Rationale |
|---|---|---|
| Absorption | Moderate to high oral bioavailability | Balanced lipophilicity from CF3 group and heterocyclic ring |
| Distribution | Moderate volume of distribution | Ability to distribute into tissues due to lipophilicity |
| Metabolism | Primary routes via CYP450 enzymes | Typical for heterocyclic compounds with aromatic rings |
| Excretion | Mixed renal and biliary excretion | Based on molecular weight and lipophilicity |
| Blood-Brain Barrier Penetration | Moderate | Molecular weight <450 Da and balanced lipophilicity |
| Protein Binding | Moderate to high | Presence of aromatic and lipophilic groups |
| Toxicity | Potential for hepatotoxicity | Common concern with heterocyclic compounds |
This predictive ADMET profile suggests that the compound may have drug-like properties, though specific toxicological studies would be necessary to confirm its safety profile.
Compliance with Drug-Likeness Rules
Analysis of the molecular features of 2-(3-(Trifluoromethyl)phenyl)thiazolidine in relation to Lipinski's Rule of Five suggests favorable drug-like properties:
| Lipinski Parameter | Predicted Value | Compliance with Rule of Five |
|---|---|---|
| Molecular Weight | ~231.25 g/mol | Yes (<500 g/mol) |
| LogP | ~3.2-3.8 | Yes (<5) |
| H-bond Donors | 0-1 | Yes (≤5) |
| H-bond Acceptors | 2 (N and S atoms) | Yes (≤10) |
| Rotatable Bonds | ~2 | Yes (<10) |
These parameters suggest that 2-(3-(Trifluoromethyl)phenyl)thiazolidine would likely have favorable oral bioavailability, similar to the thiazolidinedione derivatives analyzed in recent research .
Synthetic Applications and Chemical Reactivity
Predicted Chemical Reactivity
The reactivity profile of this compound is influenced by both the thiazolidine ring and the trifluoromethyl-substituted phenyl group:
| Structural Feature | Predicted Reactivity | Potential Reactions |
|---|---|---|
| Thiazolidine N atom | Nucleophilic | Alkylation, acylation |
| Thiazolidine S atom | Electrophilic | Oxidation to sulfoxide/sulfone |
| Ring C-H bonds | Moderate acidity | Deprotonation under strong basic conditions |
| Trifluoromethyl group | Electron-withdrawing | Influences electrophilicity of adjacent positions |
| Phenyl ring | Electrophilic aromatic substitution | Halogenation, nitration (deactivated at meta position) |
Current Research Status and Future Directions
Research Limitations
The current research landscape for 2-(3-(Trifluoromethyl)phenyl)thiazolidine appears limited, as evidenced by the search results indicating that the compound is discontinued from commercial sources . This suggests either limited commercial interest or potential challenges in its synthesis or application.
Future Research Opportunities
Several promising research directions for this compound include:
-
Optimization of synthetic routes to improve yield and purity
-
Comprehensive characterization of physicochemical properties
-
Biological activity screening, particularly for antidiabetic and antimicrobial properties
-
Structure-activity relationship studies with systematic modifications
-
Development of novel derivatives with enhanced pharmacological profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume